1,2-Dihydroxy-10H-anthracen-9-one

Description

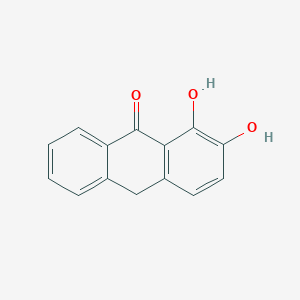

1,2-Dihydroxy-10H-anthracen-9-one is a hydroxylated anthracenone derivative characterized by a fused tricyclic aromatic system with hydroxyl groups at the 1- and 2-positions and a ketone group at the 9-position. Its structure confers unique electronic and steric properties, making it relevant in organic synthesis, materials science, and pharmacology.

Key properties of this compound include:

- Hydrogen-bonding capacity: The 1,2-dihydroxy groups facilitate intramolecular hydrogen bonding, influencing solubility and reactivity.

- Planar aromatic system: Enhances π-π stacking interactions, relevant for material applications.

- Electron-deficient ketone group: Participates in nucleophilic additions or redox reactions.

Properties

Molecular Formula |

C14H10O3 |

|---|---|

Molecular Weight |

226.23 g/mol |

IUPAC Name |

1,2-dihydroxy-10H-anthracen-9-one |

InChI |

InChI=1S/C14H10O3/c15-11-6-5-9-7-8-3-1-2-4-10(8)13(16)12(9)14(11)17/h1-6,15,17H,7H2 |

InChI Key |

VQTRJTVHFJIZMI-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C(=C(C=C2)O)O)C(=O)C3=CC=CC=C31 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dihydroxy-10H-anthracen-9-one can be synthesized through several methods. One common approach involves the oxidation of anthracene derivatives. For example, the oxidation of 1,2-dihydroxyanthracene using oxidizing agents such as potassium permanganate or chromium trioxide can yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as catalytic oxidation and continuous flow reactors .

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydroxy-10H-anthracen-9-one undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form anthraquinone derivatives.

Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming anthracenediol.

Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers and esters.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Anthraquinone Derivatives: Formed through oxidation.

Anthracenediol: Formed through reduction.

Ethers and Esters: Formed through substitution reactions.

Scientific Research Applications

1,2-Dihydroxy-10H-anthracen-9-one has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.

Medicine: Explored for its antiproliferative activity against certain cancer cell lines.

Industry: Utilized in the production of pigments, dyes, and fluorescent whitening agents.

Mechanism of Action

The mechanism of action of 1,2-Dihydroxy-10H-anthracen-9-one involves its interaction with molecular targets such as enzymes. For example, it acts as an inhibitor of 5-lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes, which are mediators of inflammation. By inhibiting this enzyme, the compound can reduce the production of inflammatory mediators .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Comparisons

Anthracenone derivatives differ in substituent type, position, and stereoelectronic effects. Key analogs include:

- Steric Effects : Bulky substituents (e.g., dihydronaphthalenyl in ) reduce molecular planarity, affecting aggregation and solubility.

- Electronic Effects : Electron-withdrawing groups (e.g., diones in ) increase electrophilicity, enhancing reactivity in redox reactions.

Key Research Findings and Trends

Substituent Position Matters : Hydroxyl groups at the 1,2-positions (vs. 1,8 in ) significantly alter hydrogen-bonding networks and solubility.

Bioactivity vs. Toxicity Trade-off: Hydroxylated anthracenones may exhibit dual roles as antioxidants or pro-mutagens, depending on metabolic pathways .

Industrial Applications : Methyl or tert-butyl substitutions (e.g., ) improve thermal stability for polymer additives, whereas electron-deficient diones (e.g., ) are preferred in dye chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.